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Compound of Interest

Compound Name: 4-Fluorophenethylamine

Cat. No.: B075468 Get Quote

Disclaimer: Direct pharmacological data for 4-Fluorophenethylamine (4-FPEA) is limited in

publicly available scientific literature. Therefore, this guide utilizes data from its close structural

analog, 4-fluoroamphetamine (4-FA), as a predictive proxy to elaborate on its potential

pharmacological profile. This approach is based on the structural similarity and the established

understanding of how minor structural modifications can influence the activity of

phenethylamine derivatives.

Introduction
4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine that belongs to a class of

compounds known for their psychoactive effects. The introduction of a fluorine atom at the

fourth position of the phenyl ring is a common medicinal chemistry strategy to modulate the

pharmacological properties of phenethylamines, including their potency, selectivity, and

metabolic stability. This technical guide provides a comprehensive overview of the predicted

pharmacological profile of 4-FPEA, with a focus on its mechanism of action,

pharmacodynamics, and pharmacokinetics, primarily inferred from data on 4-

fluoroamphetamine (4-FA).

Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluorophenethylamine is presented in

the table below.
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Property Value

Molecular Formula C₈H₁₀FN

Molecular Weight 139.17 g/mol

Appearance Clear colorless to slightly yellow liquid

Boiling Point 50-52 °C at 0.15 mmHg[1]

Density 1.061 g/mL at 25 °C[1]

Refractive Index n20/D 1.5072[1]

Synthesis
The synthesis of 4-Fluorophenethylamine can be achieved through various routes. A common

method involves the reduction of 4-fluorophenylacetonitrile.

4-fluorophenylacetonitrile Reductione.g., NaBH4, Ni catalyst 4-Fluorophenethylamine

Click to download full resolution via product page

A simplified synthetic scheme for 4-Fluorophenethylamine.

Pharmacological Profile (Inferred from 4-
Fluoroamphetamine Data)
The pharmacological actions of 4-FPEA are predicted to be primarily mediated by its interaction

with monoamine transporters.

Mechanism of Action
4-FPEA is expected to act as a releasing agent and reuptake inhibitor of dopamine (DA),

norepinephrine (NE), and serotonin (5-HT) by targeting their respective transporters: the

dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin

transporter (SERT).[2] This action leads to an increase in the extracellular concentrations of
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these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic

neurotransmission.
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Proposed mechanism of action for 4-Fluorophenethylamine.

Pharmacodynamics
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The pharmacodynamic properties of 4-FA, which are used here to predict those of 4-FPEA, are

summarized in the following tables. These values indicate the compound's potency at various

monoamine transporters and receptors.

Table 1: Monoamine Transporter Inhibition and Release

Target
IC₅₀ (nM) - Reuptake
Inhibition

EC₅₀ (nM) - Release

Dopamine Transporter (DAT) 770[2] 200[2]

Norepinephrine Transporter

(NET)
420[2] 37[2]

Serotonin Transporter (SERT) 6800[2] 730[2]

Table 2: Receptor Binding Affinities

Receptor Kᵢ (nM)

5-HT₂ₐ 11,300[2]

5-HT₂C 7,800[2]

The data suggests that 4-FA has a higher potency for inducing the release of norepinephrine,

followed by dopamine and then serotonin. Its affinity for the serotonin 5-HT₂ₐ and 5-HT₂C

receptors is comparatively low.

Pharmacokinetics
Pharmacokinetic data from human studies with 4-FA provide insights into the likely absorption,

distribution, metabolism, and excretion of 4-FPEA.

Table 3: Human Pharmacokinetic Parameters of 4-Fluoroamphetamine (100 mg oral dose)
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Parameter Value

Cₘₐₓ (serum) 155 - 316 ng/mL[3]

Tₘₐₓ (serum) ~2 hours[3]

Elimination Half-life (t₁/₂) 5.5 - 16.8 hours[3]

The pharmacokinetic profile of 4-FA is similar to that of amphetamine, with a relatively rapid

onset of action and a half-life that suggests its effects would last for several hours.[3][4] The C-

F bond at the 4-position of the phenyl ring is thought to be resistant to metabolic deactivation

by cytochrome P450 enzymes, which may contribute to its duration of action.[2]

Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to characterize compounds like

4-FPEA are provided below.

Radioligand Binding Assay for Monoamine Transporters
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Workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Kᵢ) of 4-FPEA for monoamine transporters.

Materials:

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
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Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

Test compound: 4-Fluorophenethylamine.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well plates, glass fiber filters, and a cell harvester.

Liquid scintillation counter.

Procedure:

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation

of cultured cells expressing the target transporter. The final membrane pellet is resuspended

in assay buffer.

Assay Setup: In a 96-well plate, cell membranes, a fixed concentration of radioligand, and

varying concentrations of the test compound (4-FPEA) are incubated.

Incubation: The plate is incubated at room temperature for a sufficient time to reach

equilibrium (typically 60-120 minutes).

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which

traps the membrane-bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then

calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay
Objective: To measure the potency of 4-FPEA to inhibit the uptake of monoamine

neurotransmitters.
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Materials:

HEK293 cells stably expressing human DAT, NET, or SERT.

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

Test compound: 4-Fluorophenethylamine.

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

96-well plates.

Scintillation fluid and counter.

Procedure:

Cell Plating: Cells are plated in 96-well plates and allowed to adhere overnight.

Pre-incubation: The cell medium is replaced with assay buffer containing varying

concentrations of the test compound (4-FPEA) and incubated for a short period.

Uptake Initiation: A fixed concentration of the radiolabeled substrate is added to each well to

initiate uptake.

Incubation: The plate is incubated for a short, defined period (e.g., 1-10 minutes) at a

controlled temperature (e.g., 37°C).

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold

assay buffer.

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is

measured using a liquid scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

uptake of the radiolabeled substrate (IC₅₀) is determined.

Rodent Locomotor Activity Assay
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Objective: To assess the stimulant effects of 4-FPEA on spontaneous locomotor activity in

rodents.

Materials:

Male mice (e.g., C57BL/6J strain).

Test compound: 4-Fluorophenethylamine.

Vehicle (e.g., sterile saline).

Locomotor activity chambers equipped with infrared beams.

Procedure:

Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the

experiment.

Habituation: Animals are habituated to the locomotor activity chambers for a set period (e.g.,

30-60 minutes) on one or more days prior to testing.

Drug Administration: On the test day, animals are administered either vehicle or a specific

dose of 4-FPEA (e.g., via intraperitoneal injection).

Data Collection: Immediately after injection, the animals are placed in the locomotor activity

chambers, and their horizontal and vertical movements are recorded for a set duration (e.g.,

60-120 minutes).

Data Analysis: The total distance traveled, number of beam breaks, and rearing frequency

are quantified. The data is typically analyzed using ANOVA to compare the effects of different

doses of 4-FPEA to the vehicle control group.

Conclusion
The pharmacological profile of 4-Fluorophenethylamine, as inferred from data on its close

analog 4-fluoroamphetamine, suggests that it is a monoamine releasing agent and reuptake

inhibitor with a preference for the norepinephrine and dopamine transporters over the serotonin

transporter. Its pharmacokinetic profile is predicted to be similar to that of amphetamine, with a
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rapid onset and a moderate duration of action. The detailed experimental protocols provided in

this guide offer a framework for the in vitro and in vivo characterization of 4-FPEA and other

novel psychoactive substances. Further research is necessary to definitively establish the

pharmacological and toxicological profile of 4-Fluorophenethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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